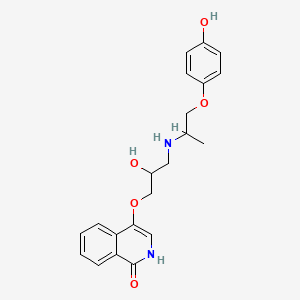
4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril is a complex organic compound with significant applications in various fields of science and industry This compound is known for its unique structural features, which include a hydroxyphenoxy group, a methylethylamino group, and an isocarbostyril moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyphenoxy Intermediate: This step involves the reaction of a phenol derivative with an appropriate halogenated compound to introduce the hydroxyphenoxy group.
Introduction of the Methylethylamino Group: The hydroxyphenoxy intermediate is then reacted with a suitable amine, such as methylethylamine, under controlled conditions to form the methylethylamino derivative.
Coupling with Isocarbostyril: The final step involves the coupling of the methylethylamino derivative with isocarbostyril, typically using a coupling reagent such as a carbodiimide or a phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.
Reduction: The isocarbostyril moiety can be reduced to form dihydroisocarbostyril derivatives.
Substitution: The methylethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroisocarbostyril derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)quinoline
- 4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)benzamide
Uniqueness
4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.
Propriétés
Numéro CAS |
93750-12-0 |
|---|---|
Formule moléculaire |
C21H24N2O5 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
4-[2-hydroxy-3-[1-(4-hydroxyphenoxy)propan-2-ylamino]propoxy]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C21H24N2O5/c1-14(12-27-17-8-6-15(24)7-9-17)22-10-16(25)13-28-20-11-23-21(26)19-5-3-2-4-18(19)20/h2-9,11,14,16,22,24-25H,10,12-13H2,1H3,(H,23,26) |
Clé InChI |
DKAXJMNUBTTYHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=C(C=C1)O)NCC(COC2=CNC(=O)C3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















